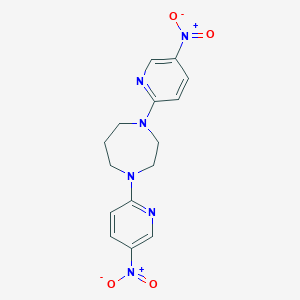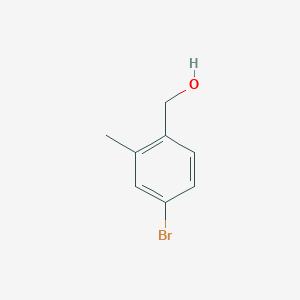
L-rhamnulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-rhamnulose is a rare sugar that has been gaining attention in the scientific community due to its potential applications in various fields. It is a ketohexose sugar that is similar to fructose and glucose but has a different chemical structure. L-rhamnulose is found in small quantities in nature, and its synthesis method has been developed to produce it in larger quantities for research purposes.
Applications De Recherche Scientifique
Enzyme Characterization and Industrial Application :
- L-Rhamnose isomerase (L-RI) from Caldicellulosiruptor obsidiansis OB47, characterized for its thermostability and activity at high temperatures, demonstrates potential for the industrial production of L-rhamnulose and L-fructose (Chen et al., 2018).
- A study on L-Rhamnose isomerase from Thermoanaerobacterium saccharolyticum NTOU1 highlights its thermostability and potential in rare sugar production, emphasizing the industrial applicability of these enzymes in synthesizing L-rhamnulose (Lin et al., 2010).
Comparative Genomics and Functional Analysis :
- A comparative genomics study revealed insights into L-Rhamnose catabolism pathways and regulation across various bacteria, highlighting the importance of L-rhamnulose in microbial metabolism and potential applications in biotechnology (Rodionova et al., 2013).
Efficient Enzymatic Synthesis :
- Research on enzymatic synthesis demonstrates methods to produce L-rhamnulose with high purity and yield, which is significant for pharmaceutical and medicinal applications (Wen et al., 2016).
Structural and Catalytic Mechanism Studies :
- Studies on the structure and reaction mechanism of L-rhamnulose isomerase and related enzymes provide fundamental insights into their function, crucial for developing industrial and medicinal applications of L-rhamnulose (Yoshida et al., 2012), (Kroemer et al., 2003).
Directed Evolution and In Vivo Selection :
- Research on the directed evolution of L-rhamnulose aldolase demonstrates its potential for altering enzyme substrate specificity, which could lead to new applications in synthetic biology and biocatalysis (Sugiyama et al., 2007).
Applications in Permeability Tests :
- L-Rhamnose is used in dual sugar permeability tests, with studies suggesting it's metabolized into L-rhamnulose and rhamnitol in the human body, indicating potential applications in gastrointestinal research (Malagon et al., 2006).
High-Cell-Density Fermentation :
- Development of high-cell-density fermentation processes for producing enzymes like L-N-carbamoylase using the Escherichia coli rhaBAD promoter suggests potential industrial-scale applications for enzymes involved in L-rhamnulose metabolism (Wilms et al., 2001).
Propriétés
Numéro CAS |
14807-05-7 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(3R,4S,5S)-1,3,4,5-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5-,6-/m0/s1 |
Clé InChI |
QZNPNKJXABGCRC-FUTKDDECSA-N |
SMILES isomérique |
C[C@@H]([C@@H]([C@H](C(=O)CO)O)O)O |
SMILES |
CC(C(C(C(=O)CO)O)O)O |
SMILES canonique |
CC(C(C(C(=O)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)



![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)
![2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone](/img/structure/B173741.png)



